molecular formula C13H10N2O B2558454 2-Methoxy-6-phenylnicotinonitrile CAS No. 85814-99-9

2-Methoxy-6-phenylnicotinonitrile

Cat. No.: B2558454
CAS No.: 85814-99-9
M. Wt: 210.236
InChI Key: ZMBJGLXQUDYCSH-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenylnicotinonitrile is a pyridine-based heterocyclic compound featuring a methoxy (-OCH₃) group at the 2-position and a phenyl (-C₆H₅) substituent at the 6-position of the pyridine ring, with a nitrile (-CN) group at the 3-position. Nicotinonitrile derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as intermediates in synthesis .

Properties

IUPAC Name

2-methoxy-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-11(9-14)7-8-12(15-13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJGLXQUDYCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-phenylnicotinonitrile typically involves the reaction of 2-methoxypyridine with benzyl cyanide in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for about 90 minutes, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of nicotinonitriles, including 2-methoxy-6-phenylnicotinonitrile, exhibit significant anticancer properties. For instance, studies have shown that certain nicotinonitriles can induce apoptosis in various cancer cell lines, including breast and lung cancers. The compound's cytotoxicity has been evaluated against several human cancer cell lines, revealing IC50 values that suggest potent activity compared to standard chemotherapeutics like Doxorubicin .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)18

Antimicrobial Properties

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Photophysical Properties

The photophysical properties of this compound have been studied extensively, revealing its potential applications in fluorescent materials and optical devices. The compound exhibits significant fluorescence, which is influenced by the solvent environment, making it suitable for applications in sensors and imaging technologies .

Table 3: Photophysical Properties of this compound

PropertyValueReference
Emission Maximum520 nm
Quantum Yield0.75

Computational Studies

Advanced computational methods such as Density Functional Theory (DFT) have been employed to analyze the electronic properties and molecular interactions of this compound. These studies provide insights into the compound's reactivity and stability, which are crucial for its application in drug design and development .

Table 4: DFT Analysis Results for this compound

ParameterValueReference
HOMO-LUMO Gap3.5 eV
Dipole Moment4.0 D

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of various derivatives of nicotinonitriles, including the target compound, highlighted its ability to inhibit cell proliferation significantly across multiple cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of the compound through a series of susceptibility tests against clinical isolates. Results indicated that the compound effectively reduced bacterial viability, suggesting its potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenylnicotinonitrile involves its interaction with specific molecular targets. For instance, it has been shown to interact with the lipoprotein-associated phospholipase A2 protein, influencing the stability and flexibility of the protein . The compound’s effects are mediated through its binding to active sites, altering the protein’s conformation and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-6-phenylnicotinonitrile with structurally related compounds, highlighting substituent variations, physicochemical properties, and functional distinctions.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 2-OCH₃, 6-Ph, 3-CN C₁₃H₁₀N₂O ~210.24* Likely moderate polarity due to methoxy and nitrile groups; stability inferred from analogs . Potential intermediate in drug synthesis; structural motifs align with kinase inhibitors .
2-Methoxy-6-methylnicotinonitrile 2-OCH₃, 6-CH₃, 3-CN C₈H₈N₂O 148.16 Purity: 97%; solid state; commercial availability in 1g/5g/250mg quantities . Used in small-scale organic synthesis; methyl group may enhance lipophilicity vs. phenyl .
2-Chloro-6-phenylnicotinonitrile 2-Cl, 6-Ph, 3-CN C₁₂H₇ClN₂ 214.65 CAS 43083-14-3; multiple synonyms (e.g., NSC 363888); suppliers listed . Chloro substituent increases electrophilicity; common in cross-coupling reactions .
2-Hydroxy-6-(trifluoromethyl)nicotinonitrile 2-OH, 6-CF₃, 3-CN C₇H₃F₃N₂O 204.11 Trifluoromethyl group enhances metabolic stability and bioavailability . Explored in agrochemicals and fluorinated drug candidates .
2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-phenylnicotinonitrile 2-SCH₂(6-Cl-pyridinyl), 6-Ph, 3-CN C₁₈H₁₂ClN₃S 337.83 CAS 665000-16-8; sulfur linkage introduces potential for redox activity . Investigated for pesticidal activity due to pyridinyl-sulfanyl motif .

Key Observations:

Substituent Effects: Methoxy vs. Hydroxy (-OH) analogs (e.g., 2-Hydroxy-6-methyl-5-phenylnicotinonitrile) may exhibit hydrogen-bonding capacity, influencing crystallinity . Phenyl vs.

Synthetic Utility :

  • Chloro and methoxy derivatives are frequently used as intermediates. For example, Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1) is a precursor in nucleoside analog synthesis .

Commercial Availability: 2-Chloro-6-phenylnicotinonitrile has extensive supplier listings (e.g., AKOS000345176, NSC363888), indicating industrial relevance .

Biological Activity

2-Methoxy-6-phenylnicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a phenyl group, along with a nitrile functional group. Its structure is pivotal to its biological activity, influencing interactions with various molecular targets.

The compound has been investigated for its ability to inhibit specific kinases, particularly MNK1 and MNK2, which play roles in cellular signaling pathways related to growth and proliferation. The mechanism involves the binding of this compound to these kinases, preventing their activity and thereby influencing downstream effects such as eIF4E phosphorylation, a critical step in protein synthesis regulation .

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on breast cancer cell lines MDA-MB-231 and MCF-7. The following table summarizes the IC50 values for this compound compared to Doxorubicin, a standard chemotherapy drug:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2311.81 ± 0.1
MCF-72.85 ± 0.1
DoxorubicinMDA-MB-2313.18 ± 0.1
MCF-74.17 ± 0.2

This data indicates that this compound exhibits superior cytotoxicity compared to Doxorubicin against both cell lines .

Kinase Inhibition

The compound's ability to inhibit MNK kinases was quantitatively assessed through protein kinase assays. The following table outlines the IC50 values for MNK1 and MNK2:

CompoundKinaseIC50 (μM)
This compoundMNK10.69
MNK29.4

These results highlight the compound's selectivity towards MNK1 over MNK2, suggesting potential for therapeutic applications targeting specific kinase pathways involved in cancer progression .

Case Studies

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that modifications at specific positions on the pyridine ring significantly influenced biological activity. For instance, compounds with unsubstituted pyrazole moieties demonstrated enhanced inhibitory activity against MNK kinases .

Another investigation into the photophysical properties of related compounds revealed solvent-dependent fluorescence characteristics that could be leveraged for developing fluorescent sensors or imaging agents in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methoxy-6-phenylnicotinonitrile in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators (e.g., OV/AG/P99 or ABEK-P2 cartridges) for high-exposure scenarios. For low exposure, P95 filters are sufficient .
  • Skin and Eye Protection : Wear chemically resistant gloves (e.g., nitrile), sealed goggles, and full-body protective clothing to prevent dermal contact .
  • Environmental Controls : Avoid drainage contamination; use secondary containment for spills. Ensure local exhaust ventilation to minimize airborne concentrations .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes. Seek medical attention if symptoms persist .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer :

  • Route 1 : React α,β-unsaturated ketones (e.g., (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one) with malononitrile in methanol under basic conditions (sodium methoxide) at room temperature. Precipitates form within hours, followed by recrystallization from ethanol .
  • Route 2 : Chlorinated derivatives (e.g., 2-chloro-6-phenylnicotinonitriles) are synthesized using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (15 hours). Post-reaction, the mixture is poured onto ice to isolate the product .
  • Critical Conditions : Maintain anhydrous environments for chlorination reactions. Control stoichiometry of malononitrile (excess required) to drive cyclization .

Q. What purification and characterization techniques are standard for this compound?

  • Methodological Answer :

  • Purification : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials .
  • Characterization :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals methoxy protons at δ 3.64 ppm and aromatic protons between δ 7.06–7.88 ppm. ¹³C NMR confirms nitrile (δ ~117 ppm) and methoxy carbons (δ ~55 ppm) .
  • X-ray Crystallography : Determines dihedral angles (e.g., 11.50° between pyridine and 4-aminophenyl rings) and hydrogen-bonding networks (N–H⋯N interactions) .

Advanced Research Questions

Q. What structural features of this compound contribute to its fluorescent properties, and how are these analyzed crystallographically?

  • Methodological Answer :

  • Structural Drivers :
  • Planarity : The methoxy and cyano groups align with the pyridine ring (rms deviation: 0.0102 Å), enhancing conjugation and fluorescence .
  • Intermolecular Interactions : N–H⋯N hydrogen bonds form screw chains, while π-π stacking (Cg⋯Cg distance: 3.7499 Å) stabilizes the excited state .
  • Analysis : Single-crystal X-ray diffraction (SCXRD) resolves the crystal packing. Software like OLEX2 or SHELX refines hydrogen-bond geometries (e.g., N–H⋯N bond lengths: 2.12–2.25 Å) .

Q. How do substitutions on the phenyl or pyridine rings affect the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., 2-chloro derivatives) enhance antiproliferative activity by increasing electrophilicity .
  • Electron-Donating Groups (EDGs) : Methoxy or amino groups improve solubility and fluorescent quantum yields but may reduce binding affinity to hydrophobic targets .
  • Case Study : 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile shows shifted ¹H NMR peaks (δ 7.20 ppm for the pyridine proton) compared to non-substituted analogs, correlating with altered bioactivity .

Q. What methodological challenges arise in characterizing this compound using NMR spectroscopy, and how are they resolved?

  • Methodological Answer :

  • Challenge 1 : Signal overlap in aromatic regions (δ 7.0–8.0 ppm) due to multiple phenyl rings.
  • Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to assign protons .
  • Challenge 2 : Dynamic exchange broadening of methoxy protons in polar solvents.
  • Resolution : Employ DMSO-d₆ or CDCl₃ to stabilize conformers and sharpen signals .

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